molecular formula C22H17NO2 B1247448 6-(Benzyloxy)-2-phenoxyquinoline

6-(Benzyloxy)-2-phenoxyquinoline

Cat. No. B1247448
M. Wt: 327.4 g/mol
InChI Key: DPEYNMHJQVRWIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(benzyloxy)-2-phenoxyquinoline is a member of quinolines. It contains a benzyloxy group.

Scientific Research Applications

Synthesis and Chemical Properties

6-(Benzyloxy)-2-phenoxyquinoline and its derivatives are synthesized through various chemical processes, involving steps like substitution, nitration, reduction, cyclization, and chlorination. These compounds are characterized by techniques such as NMR and mass spectrometry, which confirm their structures and provide insight into their chemical properties. The synthesis process and the structural confirmation of these compounds are crucial for understanding their potential applications in scientific research, particularly in the fields of organic chemistry and material science (Wang et al., 2015).

Potential in Solar Sensitization

Compounds related to 6-(Benzyloxy)-2-phenoxyquinoline, such as phenolate bound complexes with metals like Ru and Os, show promising properties as solar sensitizers. Their electronic spectroscopy extends into the near-infrared region, and they exhibit good photostability. The study of these complexes helps in understanding the impact of different metals and ligands on their electronic properties, which is fundamental for their application in solar energy conversion and photovoltaic devices (Keyes et al., 2002).

Antioxidant Activities

The antioxidant activities of compounds related to 6-(Benzyloxy)-2-phenoxyquinoline, such as ethoxyquin and its analogs, have been studied extensively. These compounds exhibit the ability to scavenge free radicals, which is crucial for their potential use as antioxidants in various industries. Understanding the antioxidant profile and mechanisms of these compounds can lead to the development of new antioxidants for food preservation, pharmaceuticals, and cosmetic products (Kumar et al., 2007).

Antiplasmodial and Anticancer Properties

The synthesis of quinazoline derivatives, including those with benzyloxy groups, has shown promising results in the fight against diseases such as malaria and cancer. These compounds have been evaluated for their antiplasmodial activity against resistant strains of Plasmodium falciparum and have shown potential as anticancer agents by inhibiting tubulin polymerization in cancer cells. Such studies contribute to the discovery of new therapeutic agents for treating malaria and cancer (Gellis et al., 2016), (Minegishi et al., 2015).

Fluorescence Sensing and Imaging

Derivatives of 6-(Benzyloxy)-2-phenoxyquinoline have been utilized in the development of fluorescent chemosensors for detecting pH changes and metal ions. These sensors offer high sensitivity and specificity, making them useful for environmental monitoring, biological imaging, and medical diagnostics. The study of their fluorescence properties and sensing mechanisms is essential for designing advanced sensing materials (Halder et al., 2018).

properties

Product Name

6-(Benzyloxy)-2-phenoxyquinoline

Molecular Formula

C22H17NO2

Molecular Weight

327.4 g/mol

IUPAC Name

2-phenoxy-6-phenylmethoxyquinoline

InChI

InChI=1S/C22H17NO2/c1-3-7-17(8-4-1)16-24-20-12-13-21-18(15-20)11-14-22(23-21)25-19-9-5-2-6-10-19/h1-15H,16H2

InChI Key

DPEYNMHJQVRWIH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(C=C3)OC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 50% (w/w) NaOH solution (10.2 ml) is added phenol (0.697 g). After 50 minutes at room temperature, toluene (10.21 ml) and 6-(benzyloxy)-2-chloroquinoline 12 (2 g) and tetrabutyl ammonium (2.062 g) are added. The solution is stirred under argon at reflux for 24 h. Water (5 ml) is added and the solution is extracted with toluene (3×10 ml). The organic phases are dried over MgSO4 and evaporated under vacuum. The residue is purified by silica gel chromatography using AcOEt/cyclohexane 20/80 as eluent. The obtained solid is dissolved in AcOEt and pentane is added; 6-(benzyloxy)-2-phenoxyquinoline 13 precipitates as a white powder.
Name
Quantity
10.2 mL
Type
reactant
Reaction Step One
Quantity
0.697 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
2.062 g
Type
reactant
Reaction Step Three
Quantity
10.21 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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